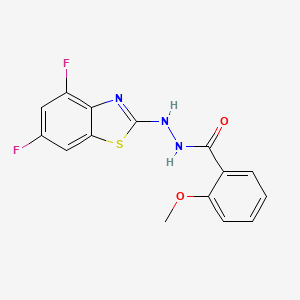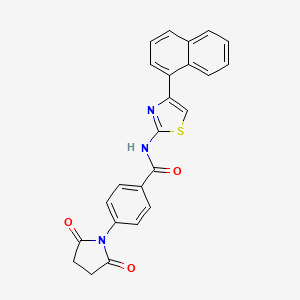
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various benzamide derivatives and their complexes has been a subject of research due to their potential biological activities. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride, leading to cyclization and the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. Subsequent coordination with copper(II) ions resulted in the formation of copper(II) complexes with significant cytotoxicity against certain human cancer cell lines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic methods, including IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction was employed to determine the crystal structures, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles. In the case of the copper(II) complexes, a stable planar geometry around the central ion was observed due to the coordination of two monodentate ligands and two chloride anions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are notable for their one-pot nature and the use of copper(II) chloride as an oxidizing agent, which facilitates the cyclization process. The formation of the copper(II) complexes is a key step that imparts significant cytotoxic properties to the compounds, as evidenced by their activity against cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were extensively studied. The benzamide derivatives did not exhibit cytotoxic activity, whereas their oxidized forms and the resulting copper(II) complexes showed significant cytotoxicity. This suggests that the chemical modifications and the formation of the complexes play a crucial role in determining the biological activity of these compounds. The complexes, in particular, demonstrated smaller IC50 values, indicating a higher potency against the MDA-MB-231 and LNCap cell lines .
In another study, compounds with a naphthalimide moiety connected to benzoic acid chloride were synthesized and characterized. These compounds displayed luminescence in both DMF solution and solid state, and their aggregation-enhanced emission (AEE) behavior was influenced by the polarity of the solvents. They also exhibited mechanochromic properties and a multi-stimuli response, which could be rationalized by Density Functional Theory calculations .
A different approach involved the synthesis of aromatic polyamides using a novel aromatic dicarboxylic acid monomer derived from 1,5-dihydroxynaphthalene. These polyamides were soluble in polar solvents and could form transparent, flexible films. They were thermally stable up to 450°C and exhibited glass transitions in the range of 183–259°C .
Lastly, the synthesis of novel bicyclic systems containing a 1,2,4-oxadiazole ring was achieved through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The biological activity of these compounds was predicted using a PASS prediction .
科学的研究の応用
Synthesis and Characterization
- Research has demonstrated the synthesis of a series of heterocyclic compounds, including 4-(naphthalen-2-yl)thiazol-2-yl derivatives. These compounds are characterized using various spectral techniques, highlighting their potential in scientific applications. One study focuses on the synthesis of compounds like 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl) pyrrolidin-2-one derivatives and their evaluation for antibacterial and antifungal activities. Another study delves into the synthesis of thiazolyl pyrazoline derivatives, exploring their antimicrobial and anti-proliferative properties (Patel & Patel, 2015) (Mansour et al., 2020).
Photoelectron Spectroscopy and Luminescence Properties
- Compounds with naphthalene and thiazole derivatives have been found to possess luminescent properties in both DMF solution and solid state. They form nano-aggregates with enhanced emission in aqueous-DMF solution, demonstrating multi-stimuli-responsive properties. Such compounds could be significant in the development of materials with specific optical properties (Srivastava et al., 2017).
Photocyclization and Fluorescence Properties
- Research into the photocyclization of certain naphthalene-1-yl derivatives has revealed the synthesis of complex structures like benzo[h]-naphth[1,2-f]quinazolines. These compounds exhibit interesting fluorescence properties, suggesting potential applications in fields requiring specific fluorescence characteristics (Wei et al., 2016).
CB1 Cannabinoid Receptor Interaction
- Compounds containing naphthalen-1-yl and thiazol-2-yl groups have been studied for their interaction with the CB1 cannabinoid receptor, providing insights into the structural and conformational aspects that govern binding affinity. This research is crucial for understanding receptor-ligand interactions and could inform the design of compounds targeting specific receptors (Shim et al., 2002).
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-21-12-13-22(29)27(21)17-10-8-16(9-11-17)23(30)26-24-25-20(14-31-24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEAGFMTDYKNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


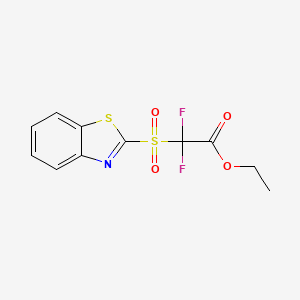

![2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2552531.png)
![5-bromo-2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2552532.png)
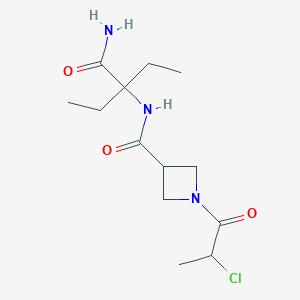
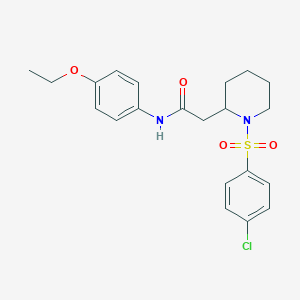
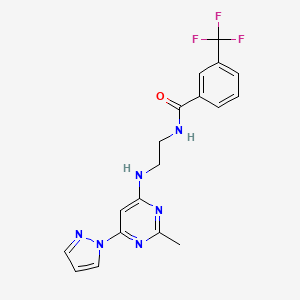

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)
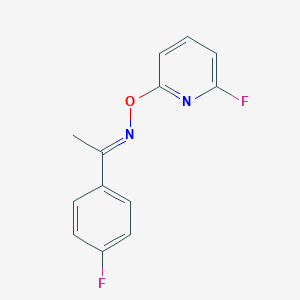
![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)

